molecular formula C10H6ClLiN2O2 B8216806 lithium(1+) 1-(4-chlorophenyl)-1H-imidazole-2-carboxylate

lithium(1+) 1-(4-chlorophenyl)-1H-imidazole-2-carboxylate

Cat. No.: B8216806
M. Wt: 228.6 g/mol
InChI Key: IFKPSMRNUXVLSY-UHFFFAOYSA-M
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Description

Lithium(1+) 1-(4-chlorophenyl)-1H-imidazole-2-carboxylate is a chemical compound that combines lithium ions with an imidazole derivative. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the lithium ion and the imidazole ring structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 1-(4-chlorophenyl)-1H-imidazole-2-carboxylate typically involves the reaction of 1-(4-chlorophenyl)-1H-imidazole-2-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 1-(4-chlorophenyl)-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles like sodium azide or potassium cyanide; reactions are conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted imidazole compounds.

Scientific Research Applications

Lithium(1+) 1-(4-chlorophenyl)-1H-imidazole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to the presence of lithium.

    Industry: Utilized in the development of advanced materials, such as lithium-ion batteries and other energy storage devices.

Mechanism of Action

The mechanism of action of lithium(1+) 1-(4-chlorophenyl)-1H-imidazole-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The lithium ion can modulate neurotransmitter release and signal transduction pathways, which may contribute to its therapeutic effects. The imidazole ring can interact with various enzymes and receptors, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    Lithium carbonate: Commonly used in the treatment of bipolar disorder.

    1-(4-chlorophenyl)-1H-imidazole-2-carboxylic acid: A precursor in the synthesis of the compound.

    Other imidazole derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

Lithium(1+) 1-(4-chlorophenyl)-1H-imidazole-2-carboxylate is unique due to the combination of lithium and the imidazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

lithium;1-(4-chlorophenyl)imidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2.Li/c11-7-1-3-8(4-2-7)13-6-5-12-9(13)10(14)15;/h1-6H,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKPSMRNUXVLSY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=CC=C1N2C=CN=C2C(=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClLiN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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